

# Unraveling "AP 811": A Multifaceted Designation in Medical and Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | AP 811   |           |
| Cat. No.:            | B1666064 | Get Quote |

The term "AP 811" does not refer to a single, specific therapeutic agent but is associated with several distinct entities across different fields of research and development. Investigations into this designation reveal its use in the context of a clinical trial for gastric cancer (KEYNOTE-811), a potential treatment for pulmonary arterial hypertension (APD811 or Ralinepag), a developmental drug for brain tumors (PRT811), and a clinical study related to Ménière's disease. Furthermore, "NMC 811" is a designation for a component in lithium-ion battery technology. This report provides a detailed overview of each of these, summarizing available data and outlining relevant experimental contexts.

## KEYNOTE-811: A Pivotal Trial in HER2-Positive Gastric Cancer

The most prominent and well-documented use of "811" in a therapeutic context is the KEYNOTE-811 clinical trial. This Phase 3, randomized, double-blind, placebo-controlled study is evaluating the efficacy and safety of adding the anti-PD-1 antibody pembrolizumab to the standard first-line treatment of trastuzumab and chemotherapy for patients with locally advanced unresectable or metastatic HER2-positive gastric or gastroesophageal junction (GEJ) adenocarcinoma.[1][2][3][4]

## **Mechanism of Action and Signaling Pathway**

The therapeutic strategy in KEYNOTE-811 is based on the dual blockade of two key signaling pathways in cancer:



- HER2 Pathway: HER2 (Human Epidermal Growth Factor Receptor 2) is a receptor tyrosine kinase that, when overexpressed, promotes cell proliferation, survival, and differentiation.
   Trastuzumab is a monoclonal antibody that binds to the extracellular domain of HER2, inhibiting its downstream signaling.
- PD-1/PD-L1 Pathway: PD-1 (Programmed cell death protein 1) is an immune checkpoint
  receptor expressed on activated T cells. Its ligand, PD-L1, can be expressed on tumor cells.
  The binding of PD-L1 to PD-1 inhibits T-cell activity, allowing cancer cells to evade the
  immune system. Pembrolizumab is a PD-1 inhibitor that blocks this interaction, restoring the
  anti-tumor immune response.

The combination of these therapies is hypothesized to have a synergistic effect, where chemotherapy and trastuzumab induce tumor cell death and release of tumor antigens, while pembrolizumab enhances the ability of the immune system to recognize and attack these cancer cells.



Click to download full resolution via product page

Caption: Dual blockade of HER2 and PD-1 pathways in the KEYNOTE-811 trial.



### **Experimental Design and Protocols**

The KEYNOTE-811 trial (NCT03615326) enrolled patients with previously untreated, HER2-positive, locally advanced unresectable or metastatic gastric or GEJ adenocarcinoma.[1][5][6]

#### Patient Population:

- Adults (≥18 years)
- HER2-positive (IHC 3+ or IHC 2+/ISH+)
- No prior systemic therapy for metastatic disease

Randomization and Treatment Arms: Patients were randomized 1:1 to receive either:

- Pembrolizumab Arm: Pembrolizumab (200 mg intravenously every 3 weeks) + Trastuzumab
   + Chemotherapy (fluoropyrimidine and platinum-based)
- Placebo Arm: Placebo + Trastuzumab + Chemotherapy

Treatment was administered for up to 35 cycles or until disease progression or unacceptable toxicity.[2]

#### **Endpoints:**

- Dual Primary Endpoints: Progression-Free Survival (PFS) and Overall Survival (OS).[3]
- Secondary Endpoints: Objective Response Rate (ORR), Duration of Response (DOR), and safety.[3]





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. The KEYNOTE-811 trial of dual PD-1 and HER2 blockade in HER2-positive gastric cancer
  - PubMed [pubmed.ncbi.nlm.nih.gov]



- 2. Pembrolizumab plus trastuzumab and chemotherapy for HER2-positive gastric or gastrooesophageal junction adenocarcinoma: interim analyses from the phase 3 KEYNOTE-811 randomised placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merck.com [merck.com]
- 4. Pembrolizumab combination as a potentially transformative treatment for HER2-positive gastric cancer - ecancer [ecancer.org]
- 5. esmo.org [esmo.org]
- 6. fda.gov [fda.gov]
- To cite this document: BenchChem. [Unraveling "AP 811": A Multifaceted Designation in Medical and Scientific Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666064#experimental-design-for-ap-811-treatment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com